molecular formula C9H14BNO4 B015740 N-Boc-2-pyrroleboronic acid CAS No. 135884-31-0

N-Boc-2-pyrroleboronic acid

Cat. No. B015740
M. Wt: 211.03 g/mol
InChI Key: ZWGMJLNXIVRFRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-2-pyrroleboronic acid and related compounds often involves asymmetric deprotonation processes using specific reagents like s-BuLi/(−)-sparteine or palladium-catalyzed α-arylation techniques. These methods provide high enantioselectivity and yields, making them efficient routes for producing N-Boc-2-pyrroleboronic acid derivatives (Wu, Lee, & Beak, 1996) (Campos, Klapars, Waldman, Dormer, & Chen, 2006).

Molecular Structure Analysis

The molecular structure of N-Boc-2-pyrroleboronic acid involves a boronic acid moiety attached to the 2-position of a pyrrole ring, protected by a Boc (tert-butoxycarbonyl) group. This structural feature is crucial for its reactivity and interaction with other chemical species, as seen in studies involving N-[tris(pentafluorophenyl)borane]-5H-pyrrole and related complexes, demonstrating unique N-to-C hydrogen shifts and restricted rotation around B-N and B-C bonds (Guidotti, Camurati, Focante, Angellini, Moscardi, Resconi, Leardini, Nanni, Mercandelli, Sironi, Beringhelli, & Maggioni, 2003).

Chemical Reactions and Properties

N-Boc-2-pyrroleboronic acid undergoes various chemical reactions, including lithiation-substitution processes that allow the introduction of diverse substituents at the 2-position of the pyrrole ring, facilitating the synthesis of compounds with a quaternary stereocenter. These reactions are highly enantioselective and yield significant pharmaceutical relevance (Sheikh, Leonori, Barker, Firth, Campos, Meijer, O’Brien, & Coldham, 2012).

Scientific Research Applications

  • Natural Product Synthesis : Partial reduction of N-Boc pyrroles provides efficient and selective routes to disubstituted pyrrolines, contributing to natural product synthesis (Donohoe & Thomas, 2007).

  • Synthesis of Chiral Peptidic Nucleic Acids : N-Boc-α-amino acids with nucleobase residues have been synthesized, providing useful building blocks for chiral peptidic nucleic acids (PNA), an area of interest in biotechnology (Lenzi, Reginato, & Taddai, 1995).

  • Total Synthesis of Complex Molecules : Enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine enables the total synthesis of complex molecules like (R)-crispine A and (S)-nicotine (Barker et al., 2011).

  • Ring-Opening Polymerization : Boric acid, a derivative, acts as a metal-free biocatalyst for ring-opening polymerization of ε-caprolactone, leading to the production of important polymers (Ren et al., 2015).

  • Synthesis of Functionalized Pyrrolidines : The enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine allows for the efficient preparation of functionalized 2-aryl-N-Boc-pyrrolidines, important in medicinal chemistry (Campos et al., 2006).

  • Environmental Applications : N-doped (BiO)2CO3 hollow microspheres, derived from boric acid, effectively remove nitrogen oxides from the air, offering high stability and efficiency for long-term air purification (Dong et al., 2013).

  • Binding Affinity Studies : The structure of boronic acid and its pH-dependent binding affinity to diols is crucial in biomaterials applications (Brooks, Deng, & Sumerlin, 2018).

  • Efficient Synthesis of Amino Acid Esters : Tert-butyl fluorocarbonate (Boc-F) is used for the synthesis of tert-butyl esters of N-protected amino acids, important in peptide synthesis (Loffet et al., 1989).

  • Visible Light Photocatalysis : N-doped (BiO)(2)CO(3) hierarchical microspheres show excellent visible light photocatalytic activity, beneficial for environmental pollution control (Dong et al., 2012).

  • Efficient Synthesis for Organic Compounds : An efficient scalable process for synthesizing N-Boc-2-tert-butyldimethylsiloxypyrrole (TBSOP) has been developed, important in industrial-scale organic synthesis (Tian, Rasmussen, & Wittenberger, 2002).

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGMJLNXIVRFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370212
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-pyrroleboronic acid

CAS RN

135884-31-0
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid
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Synthesis routes and methods I

Procedure details

A solution of anhydrous diisopropylamine (3.35 mL, 23.9 mmol) was prepared in 100 mL of anhydrous THF and cooled at −78° C. A solution of 2.5 M of n-butyllithium (10.5 mL, 26.3 mmol) was slowly added to the THF solution over 10 minutes. The resulting mixture was stirred at −78° C. for 15 minutes and was then warmed to 0° C. for 15 minutes. The resulting mixture was cooled again at −78° C. and the tert-butyl 1-pyrrole carboxylate (73) (4.00 mL, 23.9 mmol) was added. The resulting solution was stirred for 1 hour at −78° C. and trimethyl borate (2.70 mL, 23.9 mmol) was added. The resulting solution was allowed to warm up to room temperature overnight. 20 mL of dilute HCl (0.25N) was added to the room temperature solution, which was stirred at room temperature for 15 minutes. The THF was removed under reduced pressure. The residue was extracted with diethyl ether (3×100 mL). The organic layer was dried over sodium sulfate, filtered and then concentrated in vacuo. Trituration with hexane (10 mL) and filtration gave the Compound 8 as beige solid (2.56 g, 51%). 1H NMR (500 MHz, CDCl3): δ (ppm), 7.71 (s, 2H); 7.48 (t, 1H, J=2 Hz); 7.15 (t, 1H, J=1.8 Hz); 6.29 (t, 1H, J=3.1 Hz); 1.65 (3, 9H). 13C NMR (500 MHz, CDCl3): δ (ppm), 153.22; 129.67; 127.92; 112.96; 86.47; 28.84.
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100 mL
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10.5 mL
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4 mL
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2.7 mL
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20 mL
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Synthesis routes and methods II

Procedure details

n-Butyllithium (29 ml of a 1.6M solution in hexane, 47.4 mmol) was added dropwise over 10 minutes to a solution of 2,2,6,6-tetramethylpiperidine (6.7 g, 47.4 mmol) in THF (175 ml) cooled to −78° C. A solution of 1-t-butoxycarbonylpyrrole (8.19 g, 49 mmol) in THF (25 ml) was added and the mixture was maintained below −70° C. The reaction mixture was stirred for 1.5 hours at −78° C. and tri-isopropyl borate (17 g, 90 mmol) was added. The reaction mixture was then allowed to warm to ambient temperature over 1 hour. The mixture was diluted with ether (500 ml) and washed with 1M potassium hydrogen sulphate solution (100 ml×3), 1M sodium hydrogen carbonate solution (100 ml×2) and brine (100 ml). The ether phase was dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash column chromatography eluting with isohexanes/ethyl acetate (a gradient from 100/0 to 50/50) to give the 1-t-butoxycarbonylpyrrol-2-ylboronic acid (4.05 g, 43%).
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175 mL
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8.19 g
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25 mL
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17 g
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
RM Ipe, P Nag, S Mori, AP Nambiar… - The Journal of …, 2022 - ACS Publications
… A tetra-functionalized pyrene precursor 4b is prepared using the Suzuki–Miyaura coupling of 1,3,6,8-tetrabromopyrene with N-Boc-2-pyrroleboronic acid. 4b displayed a blue emission …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
A Migliorini, C Oliviero, T Gasperi, MA Loreto - Molecules, 2012 - mdpi.com
… N-Boc-2-pyrroleboronic acid 4 was prepared according to the literature procedure [29]. 2-Thiopheneboronic acid 6 and 5-bromo-1H-indazole-3-carboxylic acid were purchased from a …
Number of citations: 27 0-www-mdpi-com.brum.beds.ac.uk
AA Alsimaree, OM Alatawi, PG Waddell, DP Day… - Crystals, 2021 - mdpi.com
… compounds bearing a central boron bridge have been prepared by a short, high-yielding sequence consisting of Suzuki-coupling of 8-bromoquinoline and N-Boc 2-pyrroleboronic acid, …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
P Upadhyay, V Srivastava - Carbon Nanotube-Based Composites, 2015 - researchgate.net
… -1-ethyl-1Hindazole with N-Boc-2-pyrroleboronic acid in [bmim] NTf2 reaction medium and … We also synthesized four different indazole derivatives with N-Boc-2-pyrroleboronic acid …
Number of citations: 2 www.researchgate.net
R Cincinelli, G Beretta, S Dallavalle - Tetrahedron Letters, 2018 - Elsevier
… The use of N-Boc-2-pyrroleboronic acid instead of the corresponding alkyl boronic acid 6 easily afforded the coupling product 9, 14 but the successive reduction of the ring together with …
OM Alatawi - 2023 - theses.ncl.ac.uk
… -BF2 2.15 and pyrrolylquinoline-BPh2 2.20 were synthesised in good yield by a simple, three-step sequence of Suzuki cross-coupling reaction of N-Boc 2-pyrroleboronic acid with 8-…
Number of citations: 0 theses.ncl.ac.uk
H Zhang, H Phan, TS Herng… - Angewandte Chemie …, 2017 - Wiley Online Library
… Suzuki coupling between 9-(dibromomethylene)-9H-fluorene (1) and N-Boc-2-pyrroleboronic acid followed by in situ deprotection of the Boc group gave the dipyrrole 2 in 54% yield. …
P Kancharla, KA Reynolds - Tetrahedron, 2013 - Elsevier
… Vilsmeier–Haack reaction 13 on 12a might then provide the bromopyrrole enamine intermediate and subsequent Suzuki cross-coupling reaction with N-Boc-2-pyrroleboronic acid13, 21 …
SK Pandey, Y Guttormsen, BE Haug, C Hedberg… - Organic …, 2015 - ACS Publications
… Next, breitfussin A was approached by the Pd-catalyzed cross-coupling between diiodooxazole 15 and N-Boc-2-pyrroleboronic acid (Scheme 4). Use of Pd(dppf)Cl 2 in dioxane/water …
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
H Li, J Wang, Y Li, X Chen, W Zhang, Y Zhao… - Sensors and Actuators B …, 2022 - Elsevier
… Eth-Boc was synthesized via Suzuki coupling between 4-bromo-N, N-diethylbenzenamine and N-Boc-2-pyrroleboronic acid. The N-Boc protecting group was then removed by NaOMe …

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